molecular formula C19H41NO2 B179657 (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol CAS No. 151312-95-7

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol

Cat. No.: B179657
CAS No.: 151312-95-7
M. Wt: 315.5 g/mol
InChI Key: BAJLFGHOMLHSCH-UHFFFAOYSA-N
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Description

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol is a synthetic compound with a unique structure that includes an amino group, a desoxy group, and a hexadecyl chain attached to a glycerol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of Glycerol: The hydroxyl groups of glycerol are protected using a suitable protecting group, such as a silyl ether.

    Introduction of Hexadecyl Chain: The protected glycerol is then reacted with a hexadecyl halide under basic conditions to introduce the hexadecyl chain.

    Deprotection: The protecting groups are removed to regenerate the free hydroxyl groups.

    Amination: The free hydroxyl group at the 2-position is converted to an amino group using a suitable amination reagent, such as ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso compound.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso derivatives, while reduction can yield primary amines.

Scientific Research Applications

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cell signaling and membrane biology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of surfactants and emulsifiers for industrial applications.

Mechanism of Action

The mechanism of action of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol involves its interaction with specific molecular targets and pathways. The amino group allows it to interact with proteins and enzymes, potentially modulating their activity. The hexadecyl chain enables it to integrate into lipid membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-desoxy-3-O-octadecyl-glycerol: Similar structure but with an octadecyl chain.

    2-Amino-2-desoxy-3-O-dodecyl-glycerol: Similar structure but with a dodecyl chain.

Uniqueness

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-glycerol is unique due to its specific chain length and the presence of both an amino group and a desoxy group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-amino-3-hexadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLFGHOMLHSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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